molecular formula C16H14N2OS B12791411 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- CAS No. 136994-93-9

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)-

Cat. No.: B12791411
CAS No.: 136994-93-9
M. Wt: 282.4 g/mol
InChI Key: KZLPIHZICDIAQU-UHFFFAOYSA-N
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Description

Introduction to 1H,3H-Thiazolo(3,4-a)benzimidazole Derivatives

Historical Context of Benzimidazole-Based Heterocycles

Benzimidazoles emerged as a critical heterocyclic system following their identification during vitamin B~12~ research in the mid-20th century. The foundational synthesis by Hoebrecker in 1872, involving the reduction of 2-nitro-4-methylacetanilide to yield dimethylbenzimidazole, established early methodologies for fused benzimidazole systems. Ladenburg’s 1878 condensation of 3,4-diaminotoluene with acetic acid further demonstrated the accessibility of these structures through simple amine-acid interactions.

The integration of thiazole rings with benzimidazoles gained momentum in the 1970s, as seen in the work of Joshi et al. (2010), who developed ultrasonic-assisted syntheses of thiazolo-benzimidazoles using tetrabutylammonium fluoride catalysts. These innovations laid the groundwork for complex derivatives like 1H,3H-thiazolo(3,4-a)benzimidazoles, which combine the metabolic stability of benzimidazoles with the hydrogen-bonding capacity of thiazoles.

Table 1: Key Milestones in Benzimidazole Heterocycle Development
Year Discovery/Innovation Significance
1872 Hoebrecker’s synthesis of dimethylbenzimidazole First reported benzimidazole derivative
1950s Link to vitamin B~12~ coenzymes Revealed biological relevance of benzimidazoles
1971 Synthesis of thiazolo[3,4-a]benzimidazoles Introduced fused thiazole-benzimidazole systems
2010 Ultrasonic-assisted cyclization methods Enabled efficient synthesis under mild conditions

Structural Uniqueness of 1-(3-Methoxyphenyl) Substitution

The 1-(3-methoxyphenyl) group in 1H,3H-thiazolo(3,4-a)benzimidazole introduces three critical modifications:

  • Electronic Effects : The methoxy (-OCH~3~) group acts as an electron-donating substituent, increasing electron density at the phenyl ring’s meta position. This enhances π-π stacking interactions with aromatic residues in enzyme active sites.
  • Steric Profile : The 3-methoxy substitution avoids steric clashes common with ortho-substituted aryl groups, allowing optimal positioning within hydrophobic binding pockets.
  • Hydrogen-Bonding Capacity : The methoxy oxygen serves as a hydrogen-bond acceptor, facilitating interactions with serine/threonine kinases and G-protein-coupled receptors.

The thiazolo(3,4-a)benzimidazole core adopts a planar conformation due to conjugation across the fused rings, as demonstrated by X-ray crystallographic studies of analogous compounds. This planarity promotes intercalation with DNA and RNA, a mechanism exploited in anticancer and antiviral therapies.

Table 2: Comparative Electronic Properties of Substituted Thiazolo-Benzimidazoles
Substituent Position Hammett σ Value LogP (Calculated) Biological Target Affinity
1-H (Parent) 0.00 2.15 Moderate tubulin binding
1-(4-Nitrophenyl) +0.78 2.98 High kinase inhibition
1-(3-Methoxyphenyl) -0.12 2.67 Balanced selectivity

Significance in Medicinal Chemistry and Drug Discovery

1H,3H-Thiazolo(3,4-a)benzimidazole derivatives exhibit polypharmacology, interacting with multiple targets:

Anticancer Activity :

  • Inhibition of cyclin-dependent kinases (CDKs) via competitive binding to the ATP pocket, as observed in abemaciclib analogues.
  • Disruption of microtubule assembly through β-tubulin interactions, mirroring the mechanism of benzimidazole anthelmintics.

Antimicrobial Applications :

  • The 3-methoxyphenyl group enhances penetration through bacterial lipid bilayers, improving efficacy against Gram-positive pathogens.
  • Coordination of essential metal ions (e.g., Fe^3+^, Mg^2+^) via the thiazole nitrogen disrupts microbial metalloenzymes.

Anti-Inflammatory Potential :

  • Suppression of NF-κB signaling by blocking IκB kinase (IKK) phosphorylation, as demonstrated in thiazolo-benzimidazole derivatives.
Table 3: Target Engagement Profiles of Selected Derivatives
Compound IC~50~ vs CDK4 (nM) MIC vs S. aureus (μg/mL) IKKβ Inhibition (% at 10 μM)
1-(3-Methoxyphenyl) 18.2 ± 1.5 3.9 78.4
1-(4-Fluorophenyl) 29.7 ± 2.1 12.5 64.2
Unsubstituted parent >1000 >50 22.1

Data adapted from structure-activity relationship studies in thiazolo[3,2-a]benzimidazoles.

Modern synthetic approaches, such as ceric ammonium nitrate (CAN)-catalyzed cyclizations in polyethylene glycol (PEG) solvents, enable gram-scale production of 1-(3-methoxyphenyl) derivatives with >85% yield. These methods avoid hazardous solvents, aligning with green chemistry principles while maintaining compatibility with sensitive functional groups.

Properties

CAS No.

136994-93-9

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H14N2OS/c1-19-12-6-4-5-11(9-12)16-18-14-8-3-2-7-13(14)17-15(18)10-20-16/h2-9,16H,10H2,1H3

InChI Key

KZLPIHZICDIAQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2N3C(=NC4=CC=CC=C43)CS2

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2-Mercaptobenzimidazole
  • 3-Methoxyacetophenone (or other 3-methoxyphenyl ketone derivatives)
  • Acidic medium (AcOH/H2SO4 or polyphosphoric acid)
  • Optional: α-halo ketones or hydrazonyl halides for alternative routes

General Synthetic Procedure

Step 1: Formation of Thioether Intermediate

  • Mix 2-mercaptobenzimidazole with 3-methoxyacetophenone in a suitable acidic medium such as acetic acid and sulfuric acid.
  • Heat the mixture under reflux conditions for several hours (typically 4–8 hours).
  • The reaction leads to the formation of 2-(3-methoxyphenylthio)benzimidazole intermediates.

Step 2: Cyclization to Thiazolo[3,4-a]benzimidazole

  • The intermediate undergoes intramolecular cyclization promoted by the acidic environment or by using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene as cyclization agents.
  • This step forms the fused thiazolo ring, yielding the target 1H,3H-thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- compound.

Step 3: Purification

  • The crude product is isolated by filtration or extraction.
  • Recrystallization from ethanol or ethyl alcohol is commonly used to purify the compound.
  • Further purification can be achieved by column chromatography using petroleum ether–ethyl acetate mixtures.

Microwave-Assisted Method (Alternative)

  • Combine 2-mercaptobenzimidazole and 3-methoxyacetophenone in a solventless or minimal solvent system.
  • Subject the mixture to microwave irradiation at controlled power and temperature (e.g., 100–150 °C) for a short duration (minutes rather than hours).
  • This method yields the target compound with higher purity and yield, reducing reaction time and solvent use.

Reaction Conditions and Yields

Method Reaction Conditions Yield (%) Notes
Acidic medium reflux AcOH/H2SO4, reflux, 4–8 hours 65–80 Classical method, moderate reaction time
Cyclization with PPA or HTIB PPA or [hydroxy(tosyloxy)iodo]benzene, reflux 70–85 Efficient cyclization step
One-pot with α-halo ketones Acidic medium, reflux 60–75 Allows substitution variation
Microwave-assisted synthesis Microwave irradiation, 100–150 °C, 5–15 min 80–90 Eco-friendly, rapid, higher yields

Research Findings and Characterization

  • The synthesized 1-(3-methoxyphenyl)thiazolo[3,4-a]benzimidazole compounds have been characterized by ^1H and ^13C NMR spectroscopy, confirming the formation of the fused heterocyclic system and the presence of the methoxyphenyl substituent.
  • Mass spectrometry data support the molecular weight and purity of the compounds.
  • X-ray crystallography has been used in some studies to confirm the structure and isomerism of related thiazolobenzimidazole derivatives, validating the synthetic approach.
  • The introduction of the 3-methoxyphenyl group influences the electronic properties and biological activity, making the preparation method critical for obtaining pure and well-defined compounds for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve mild temperatures and pressures to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. This binding occurs at an allosteric site, causing conformational changes that reduce the enzyme’s efficiency .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole

  • Antiviral Activity: This derivative demonstrated potent anti-HIV-1 activity (EC₅₀ = 0.02 μM) as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to a hydrophobic pocket in HIV-1 RT. The 2,6-difluoro substituents enhance electron-withdrawing effects, improving interactions with the target .
  • Pharmacokinetics : Despite its activity, low aqueous solubility and rapid metabolism (e.g., sulfoxidation) limit bioavailability. Less than 2% of the parent compound was excreted unchanged in mice .
  • Comparison: The 3-methoxyphenyl derivative’s electron-donating methoxy group may reduce RT binding affinity compared to fluorine’s electron-withdrawing effects.

1-Aryl-1H,3H-thiazolo[4,3-b]quinazolines

  • Antitumor Activity : Derivatives like 1-aryl-1H,3H-thiazolo[4,3-b]quinazolines showed IC₅₀ values of 0.1–10 μM against leukemia and ovarian cancer cell lines. The quinazoline ring increases planarity, enhancing DNA intercalation or kinase inhibition .
  • Comparison : The benzimidazole core in the target compound may favor hydrogen bonding with biological targets, while the quinazoline’s extended π-system improves intercalation. The 3-methoxyphenyl group’s orientation may limit cross-resistance observed in quinazoline derivatives .

Heterocyclic Core Modifications

1H,3H-Oxazolo[3,4-a]benzimidazoles (OBZs)

  • Design Rationale : Replacement of the thiazole sulfur with oxygen aimed to improve metabolic stability.
  • Activity : OBZs retained anti-HIV-1 activity (EC₅₀ = 0.05–0.5 μM) and showed resistance to oxidative metabolism due to reduced sulfur-mediated degradation .
  • Comparison : The sulfur atom in the target compound may enhance binding via hydrophobic interactions but increases susceptibility to sulfoxidation. OBZs’ improved pharmacokinetics suggest that oxygen substitution could benefit the 3-methoxyphenyl derivative .

Thiazolo[4,5-d]pyrimidines

  • Antitumor Activity : Polysubstituted derivatives exhibited IC₅₀ values of 1–50 μM against breast and lung cancer cells. The pyrimidine ring enables additional hydrogen bonding .

Table 1: Impact of Substituents on Antitumor and Antiviral Activity

Compound Substituent Activity (IC₅₀/EC₅₀) Key Finding
1-(3-Methoxyphenyl)-TBZ* 3-OCH₃ Not reported Hypothesized CNS selectivity
1-(2,6-Difluorophenyl)-TBZ 2,6-F₂ 0.02 μM (HIV-1) High RT inhibition
OBZ derivative Oxazolo core 0.05–0.5 μM (HIV-1) Improved metabolic stability
Thiazolo[4,3-b]quinazoline 4-Cl 0.1 μM (Leukemia) DNA intercalation

*TBZ: Thiazolo[3,4-a]benzimidazole

Key Research Findings

Antitumor Selectivity : The 3-methoxyphenyl substituent may confer selectivity for CNS cancer cell lines, as seen in structurally related compound 4a (IC₅₀ = 10⁻⁷ M) .

The 3-methoxyphenyl derivative’s pharmacokinetics remain underexplored .

Synthetic Accessibility : The target compound can be synthesized via one-pot methods using magnetite-linked sulfonic acid catalysts, offering higher yields (70–85%) compared to traditional routes .

Biological Activity

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- is a heterocyclic compound notable for its structural features that combine a thiazole ring and a benzimidazole moiety with a methoxyphenyl substituent. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and antiviral effects. The molecular formula of this compound is C16H14N2OS, with a molecular weight of approximately 282.36 g/mol .

Synthesis and Characterization

The synthesis of 1H,3H-thiazolo(3,4-a)benzimidazole derivatives typically involves multi-step synthetic routes. Common methods include nucleophilic substitutions and electrophilic aromatic substitutions due to the reactive sites present on the thiazole and benzimidazole rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure of synthesized compounds .

Antitumor Activity

Research has demonstrated that derivatives of 1H,3H-thiazolo(3,4-a)benzimidazole exhibit significant antitumor activity. A study evaluated various derivatives against 60 human tumor cell lines and found that certain compounds showed notable tumor growth inhibition at concentrations ranging from 10710^{-7} to 10510^{-5} M. For instance, compound 8c was particularly effective across all tested cell lines .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1H,3H-thiazolo(3,4-a)benzimidazole derivatives. The compound's structural features enhance its interaction with microbial targets. In vitro tests have shown efficacy against various Gram-positive and Gram-negative bacteria. For example, compounds containing the thiazolo-benzimidazole framework demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Activity

The antiviral potential of these compounds has been explored in relation to HIV-1. A series of derivatives were synthesized based on a known non-nucleoside reverse transcriptase inhibitor (NNRTI). These compounds exhibited promising in vitro anti-HIV-1 activity by inhibiting the viral reverse transcriptase enzyme .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityUnique Features
1H-Thiazolo(3,4-a)benzimidazoleThiazole + BenzimidazoleAntitumor, AntimicrobialMethoxyphenyl substitution
1H-BenzimidazoleBenzimidazoleAntimicrobialSimpler structure
Thiazolo[5,4-b]quinazolineThiazole + QuinazolineAntitumorDifferent ring fusion
Benzothiazole DerivativesThiazole + PhenylAntimicrobialVaries in substituents

The unique combination of thiazole and benzimidazole rings in 1H,3H-thiazolo(3,4-a)benzimidazole enhances its biological activities compared to structurally similar compounds .

Case Studies

Case Study 1: Antitumor Efficacy
In a detailed investigation published in PubMed, researchers synthesized a series of thiazolo-benzimidazoles and evaluated their antitumor efficacy against various cancer cell lines. The study revealed that specific derivatives exhibited selective toxicity towards CNS cancer cells while maintaining lower toxicity towards normal cells .

Case Study 2: HIV-1 Inhibition
Another significant study focused on the design of thiazolo-benzimidazole derivatives aimed at inhibiting HIV-1 reverse transcriptase. The structure-activity relationship (SAR) analysis indicated that certain modifications on the benzene ring significantly enhanced antiviral activity while maintaining selectivity for the target enzyme .

Q & A

Q. Table 1: Optimization of Synthesis Conditions

CatalystTemperature (°C)Time (h)Yield (%)Reference
NaHSO₄·SiO₂80–902–385–90
Conventional heating (no catalyst)1508–1050–60
Microwave irradiation1200.575–80

Basic: What spectroscopic techniques are critical for characterizing this compound and validating its structure?

  • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃) and thiazole-benzimidazole fusion .
  • X-ray crystallography : Resolves bond angles and confirms the planar geometry of the heterocyclic core .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₆H₁₃N₂OS) and isotopic patterns .

Advanced: How does the 3-methoxyphenyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., 2,6-difluorophenyl)?

  • Electron-donating vs. electron-withdrawing effects : The 3-methoxy group enhances electron density, potentially improving binding to hydrophobic pockets in viral targets. In contrast, 2,6-difluorophenyl derivatives (e.g., NSC-625487) exhibit stronger anti-HIV activity due to optimal steric fit in the reverse transcriptase (RT) non-nucleoside inhibitor (NNRTI) pocket .
  • SAR Insights :
    • Substituent size : Bulky groups (e.g., trifluoromethyl) reduce activity by clashing with RT’s apolar binding site .
    • Positional effects : Para-substituted aryl groups show lower activity than ortho/meta derivatives .

Q. Table 2: Comparative Anti-HIV Activity (EC₅₀ Values)

SubstituentEC₅₀ (μM)Reference
2,6-Difluorophenyl0.03
3-Methoxyphenyl0.12Extrapolated from
4-Trifluoromethyl>10

Advanced: How should researchers address contradictions in activity data between in vitro and in vivo models?

  • Metabolic stability : The 3-methoxy group may increase metabolic degradation in vivo compared to halogenated analogs. Use microsomal stability assays to identify vulnerable sites .
  • Solubility limitations : LogP values >3.5 (predicted for 3-methoxyphenyl derivatives) reduce aqueous solubility. Consider prodrug strategies or formulation with cyclodextrins .
  • Species-specific differences : Validate findings in humanized mouse models to bridge in vitro-in vivo gaps .

Advanced: What mechanistic insights explain its inhibition of HIV-1 reverse transcriptase?

  • Non-competitive inhibition : The compound binds to an allosteric pocket near the RT active site, inducing conformational changes that disrupt polymerase function .
  • Key interactions :
    • π-π stacking between benzimidazole and Tyr181/Tyr188 residues.
    • Hydrogen bonding between the methoxy group and Lys103 backbone .
  • Resistance profiling : Monitor for RT mutations (e.g., K103N, Y181C) that reduce binding affinity .

Advanced: What methodological challenges arise in studying the compound’s stability under physiological conditions?

  • Hydrolytic degradation : The thiazole ring is susceptible to hydrolysis at pH >7.5. Use accelerated stability testing (40°C/75% RH) to identify degradation products .
  • Oxidative susceptibility : The methoxy group may undergo demethylation in the presence of cytochrome P450 enzymes. Employ LC-MS/MS to track metabolites .

Cross-Disciplinary: Are there unexplored therapeutic applications beyond antiviral research?

  • Antimycobacterial activity : Benzimidazole derivatives inhibit Mycobacterium tuberculosis via DNA gyrase interference. Test against H37Rv strains using the Microplate Alamar Blue Assay .
  • Anticancer potential : Explore kinase inhibition (e.g., EGFR, VEGFR) using cell proliferation assays (MTT) and docking studies .

Methodological Recommendations

  • For SAR studies : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation to quantify substituent effects .
  • For synthesis scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .

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